molecular formula C11H23NO B13083118 4-(Cycloheptylamino)butan-2-ol

4-(Cycloheptylamino)butan-2-ol

Cat. No.: B13083118
M. Wt: 185.31 g/mol
InChI Key: ANNWMQBETUIBHQ-UHFFFAOYSA-N
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Description

4-(Cycloheptylamino)butan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO It is a secondary alcohol with a cycloheptylamino group attached to the butan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with butan-2-one under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cycloheptylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of cycloheptylamino butanone or butanal.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

4-(Cycloheptylamino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cycloheptylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine group instead of a cycloheptylamino group.

    Butan-2-ol: A simpler alcohol without the amino group.

    Cycloheptylamine: Contains the cycloheptylamino group but lacks the butan-2-ol backbone.

Uniqueness

4-(Cycloheptylamino)butan-2-ol is unique due to the presence of both the cycloheptylamino group and the butan-2-ol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(cycloheptylamino)butan-2-ol

InChI

InChI=1S/C11H23NO/c1-10(13)8-9-12-11-6-4-2-3-5-7-11/h10-13H,2-9H2,1H3

InChI Key

ANNWMQBETUIBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCCCCC1)O

Origin of Product

United States

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